methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carbonyl, and alkene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxyl groups: Hydroxyl groups can be introduced through hydroboration-oxidation reactions.
Formation of the alkene group: This can be achieved through Wittig or Horner-Wadsworth-Emmons reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The alkene group can undergo addition reactions, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoate: Similar structure but with a saturated heptanoate chain.
Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hex-2-enoate: Similar structure but with a shorter hex-2-enoate chain.
Uniqueness
Methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOHGVERHWSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867069 |
Source
|
Record name | Methyl 11,15-dihydroxy-16,16-dimethyl-9-oxoprosta-2,13-dien-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.